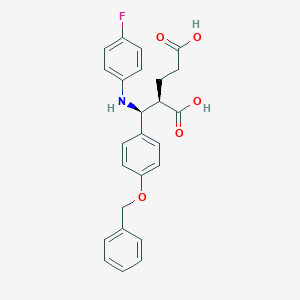

Ezetimibe Diacid Impurity

Vue d'ensemble

Description

Ezetimibe is a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. During its synthesis, various impurities can arise, which are crucial to identify and characterize to ensure the safety and efficacy of the drug. One such impurity is the Ezetimibe Diacid Impurity, which has not been explicitly mentioned in the provided papers but can be inferred as a potential degradation product based on the general discussion of ezetimibe impurities.

Synthesis Analysis

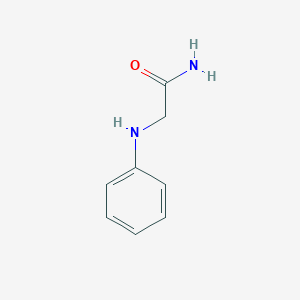

The synthesis of ezetimibe involves complex chemical reactions where impurities can form at different stages. For instance, the formation of desfluoro ezetimibe impurity occurs during the synthetic process, and its levels were controlled by specifying the content in intermediates . Additionally, the reduction process in the synthesis of ezetimibe bulk drug has been investigated, revealing novel process-related impurities, which were characterized using various spectroscopic techniques .

Molecular Structure Analysis

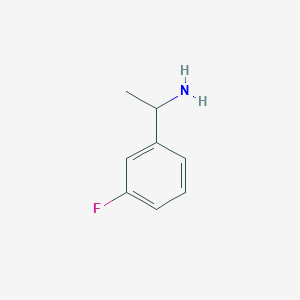

The molecular structure of ezetimibe and its impurities has been elucidated using advanced analytical techniques. For example, the structure of the (R,R,S) stereoisomer of ezetimibe and its degradation product was determined using NMR, IR, and MS data . Similarly, the structure of a major process-related impurity was confirmed by LC/MS/MS studies, NMR, and IR analyses .

Chemical Reactions Analysis

Ezetimibe undergoes various chemical reactions that can lead to the formation of impurities. A base-catalyzed process in acetonitrile solution can cause ezetimibe to dimerize, forming dimeric impurities, and to isomerize, producing an isomeric impurity . The mechanism of formation for the desfluoro impurity was also discussed, providing insights into the chemical reactions occurring during the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ezetimibe and its impurities are essential for developing analytical methods to detect and quantify them. A selective and stability-indicating high-performance liquid chromatography (HPLC) method with dual UV detection was developed for the determination of chemical and stereochemical purity of ezetimibe . The identification and validation of a genotoxic impurity in ezetimibe were performed using reverse-phase HPLC, demonstrating the method's sensitivity and adherence to ICH guidelines .

Relevant Case Studies

Several case studies have been conducted to understand the impurity profile of ezetimibe. The isolation and structural elucidation of an alkaline degradant of ezetimibe were achieved through preparative HPLC and confirmed by various spectroscopic methods . Another study resolved the "ghost peaks" phenomenon in HPLC analysis of ezetimibe by elucidating the mechanism of base-catalyzed degradation .

Applications De Recherche Scientifique

Impurity Identification and Synthesis : Ezetimibe's synthesis for commercial use as a drug substance requires a high purity level. Process-related impurities, such as desfluoro ezetimibe, have been identified, synthesized, and characterized, contributing significantly to the understanding of Ezetimibe’s synthesis and ensuring its quality (Atici & Karlığa, 2015).

Process Improvement and Impurity Control : New process-related impurities of Ezetimibe have been identified and structurally characterized. Understanding these impurities has led to improvements in the manufacturing process and control strategies, ensuring the purity and efficacy of Ezetimibe (Mannam et al., 2019).

Degradation Product Analysis : The isolation and structural elucidation of Ezetimibe degradation products are essential for assessing the drug's stability and safety. Research in this area helps in understanding the stability profile of Ezetimibe and designing more stable formulations (Raman et al., 2010).

Impurity Profiling : Detailed profiling of identified and unidentified impurities in Ezetimibe, including degradation products, is crucial for drug safety and regulatory compliance. This involves collaborative research in analytical, organic, and physical chemistry (Gajjar & Shah, 2011).

Compatibility Studies with Excipients : Evaluating drug-excipient interactions is vital for the development of stable and effective pharmaceutical formulations. Studies focusing on the interaction between Ezetimibe and various excipients ensure the development of effective combination therapies (Kim, 2021).

Analytical Methods Development : Developing sensitive and specific analytical methods for the quantification of Ezetimibe and its impurities is essential for quality control and regulatory compliance. Such methods help in accurate dosage formulation and ensure drug safety (Balasubramanian et al., 2018).

Drug-Drug Interaction Studies : Research into the interaction of Ezetimibe with other drugs, such as statins, enhances understanding of its therapeutic efficacy and safety profile. This is crucial for developing combination therapies for more effective cholesterol management (Patel, 2004).

Safety And Hazards

Orientations Futures

There is a need for strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also needed for Ezetimibe . The main advantages and disadvantages of the compiled analytical methods were presented, as well as the limits of detection and quantitation .

Propriétés

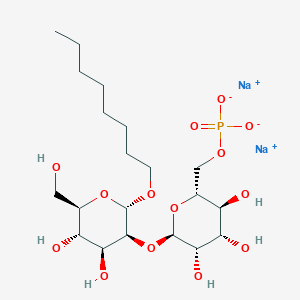

IUPAC Name |

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMIMDXLOJKMS-ISKFKSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647719 | |

| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Diacid Impurity | |

CAS RN |

1013025-04-1 | |

| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

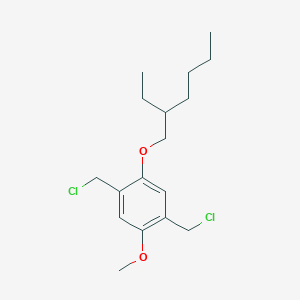

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

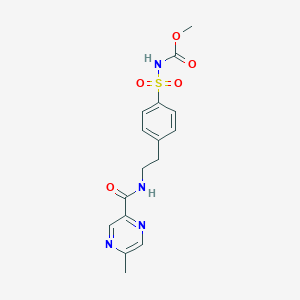

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)